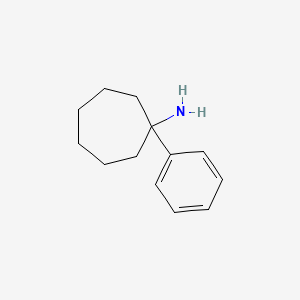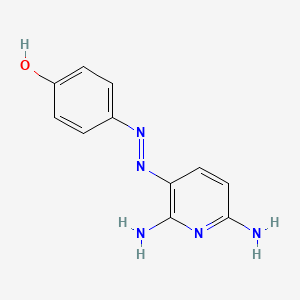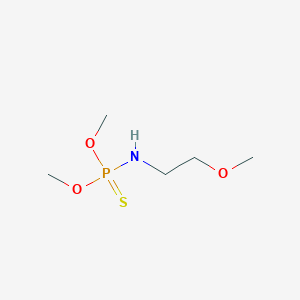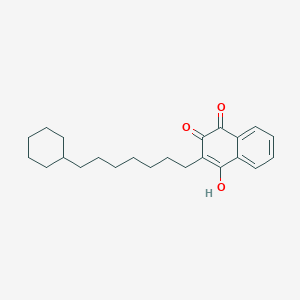
1,2,3,4-Tetrahydroazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroazepin-5-one is a heterocyclic compound with a seven-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroazepin-5-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, polyphosphoric acid can be used to cyclize 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one at 100°C . The reaction mixture is then poured into ice and basified with sodium hydroxide, followed by extraction with dichloromethane and purification by flash chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroazepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydroazepin-5-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar structure but with a six-membered ring.
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one: This compound has an additional benzene ring fused to the azepine ring.
Uniqueness
1,2,3,4-Tetrahydroazepin-5-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form derivatives with potential biological activities makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroazepin-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-4-7-5-3-6/h3,5,7H,1-2,4H2 |
Clé InChI |
DSLUSGJUAGDTSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






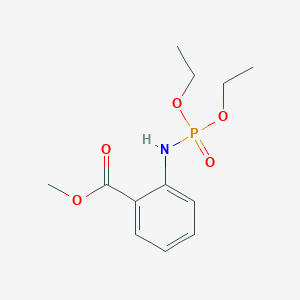
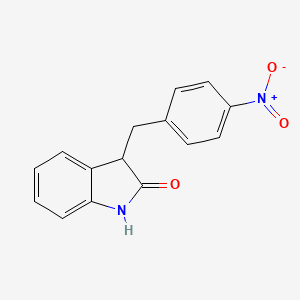
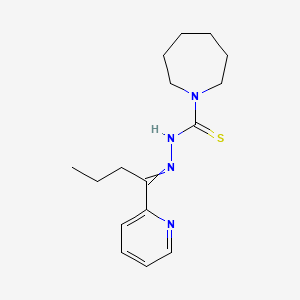
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)

